L-Alanine,oxiranylmethylester(9CI)
Description
L-Alanine, oxiranylmethylester (9CI) is an ester derivative of the non-essential amino acid L-alanine, where the hydroxyl group of the carboxylic acid is replaced by an oxiranylmethyl (epoxide-containing) group. This structural modification introduces a reactive epoxide moiety, which may enhance its utility in synthetic chemistry or bioactive applications.
Properties
CAS No. |
142418-27-7 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.158 |
IUPAC Name |
oxiran-2-ylmethyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C6H11NO3/c1-4(7)6(8)10-3-5-2-9-5/h4-5H,2-3,7H2,1H3/t4-,5?/m0/s1 |
InChI Key |
HBCWIPOMMPYNEB-ROLXFIACSA-N |
SMILES |
CC(C(=O)OCC1CO1)N |
Synonyms |
L-Alanine,oxiranylmethylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physico-Chemical Properties
The table below compares L-Alanine, oxiranylmethylester (9CI) with other L-alanine esters and analogs, highlighting key structural features and properties:
*Estimated based on structural analogs.
Key Observations :
- Propargyl Esters: The 2-propynyl ester (C₆H₉NO₂) contains a terminal alkyne, making it suitable for click chemistry-based bioconjugation .
Antifungal Activity
- L-Alanine derivatives esterified with methyl acrylate (e.g., compounds 6.17 and 6.20) exhibit promising antifungal activity against Fusarium oxysporum. The methoxycarbonyl fragment enhances interactions with fungal enzymes, suggesting that electron-withdrawing groups improve efficacy .
- Implication for Oxiranylmethylester : The epoxide’s electrophilicity may similarly disrupt fungal metabolism, though direct evidence is needed.
Protective Effects Against Hypoxic Injury
- L-Alanine and glycine demonstrate dose-dependent protection in renal tubules during hypoxia, reducing lactate dehydrogenase (LDH) release. Structural analogs like β-alanine retain partial activity, but α-aminobutyric acid (with an added methylene group) loses efficacy .
- Chirality Matters : L-Alanine is more protective than D-alanine, emphasizing the role of stereochemistry in biological interactions .
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